5-(2-Methylpropylidene)bicyclo[2.2.1]hept-2-ene
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Overview
Description
5-(2-Methylpropylidene)bicyclo[221]hept-2-ene is a chemical compound with a unique bicyclic structure It is a derivative of norbornene, a bicyclic hydrocarbon, and features a methylpropylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylpropylidene)bicyclo[2.2.1]hept-2-ene typically involves the reaction of norbornene with isobutyraldehyde under acidic conditions. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylpropylidene)bicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, often facilitated by Lewis acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure and temperature.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
5-(2-Methylpropylidene)bicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-(2-Methylpropylidene)bicyclo[2.2.1]hept-2-ene involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact pathways and molecular targets can vary widely based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Norbornene: The parent compound of 5-(2-Methylpropylidene)bicyclo[2.2.1]hept-2-ene, used in similar applications but lacks the methylpropylidene substituent.
5-Vinylbicyclo[2.2.1]hept-2-ene: Another derivative of norbornene with a vinyl group, used in polymerization reactions.
Bicyclo[2.2.1]hept-2-ene, 5-(1-methoxyethylidene)-: A compound with a methoxyethylidene substituent, used in organic synthesis.
Uniqueness
This compound is unique due to its specific substituent, which imparts distinct reactivity and properties compared to other norbornene derivatives. This uniqueness makes it valuable in specialized applications where its specific chemical behavior is advantageous.
Properties
CAS No. |
135638-73-2 |
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Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
5-(2-methylpropylidene)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C11H16/c1-8(2)5-11-7-9-3-4-10(11)6-9/h3-5,8-10H,6-7H2,1-2H3 |
InChI Key |
DBQVCSAYETZQAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=C1CC2CC1C=C2 |
Origin of Product |
United States |
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